molecular formula C22H21ClN2O3 B11352735 2-(4-chloro-3-methylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11352735
M. Wt: 396.9 g/mol
InChI Key: MYXSGAZOBQGZOU-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group, a methoxybenzyl group, and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Introduction of the Methoxybenzyl Group: The phenoxy intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the methoxybenzyl group.

    Formation of the Acetamide Backbone: The final step involves the reaction of the intermediate with 2-pyridinecarboxylic acid and an appropriate coupling reagent to form the acetamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be explored for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Disruption of Cellular Processes: The compound could interfere with essential cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide: Similar structure but lacks the methyl group on the phenoxy ring.

    2-(4-chloro-3-methylphenoxy)-N-(benzyl)-N-(pyridin-2-yl)acetamide: Similar structure but lacks the methoxy group on the benzyl ring.

    2-(4-chloro-3-methylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-3-yl)acetamide: Similar structure but has the pyridinyl group at a different position.

Uniqueness

The uniqueness of 2-(4-chloro-3-methylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H21ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21ClN2O3/c1-16-13-19(10-11-20(16)23)28-15-22(26)25(21-5-3-4-12-24-21)14-17-6-8-18(27-2)9-7-17/h3-13H,14-15H2,1-2H3

InChI Key

MYXSGAZOBQGZOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3)Cl

Origin of Product

United States

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